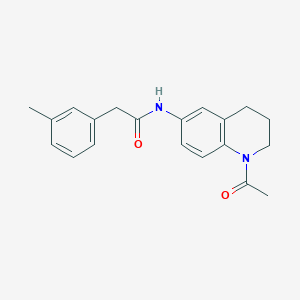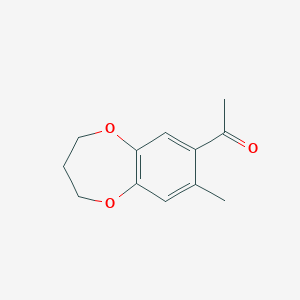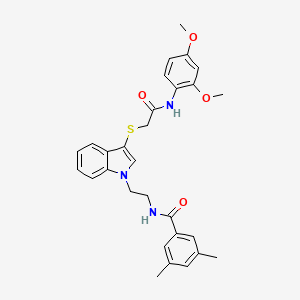
3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
BenchChem offers high-quality 3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds structurally related to 3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide, have been studied for their antitumor properties. Research on derivatives such as bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides has revealed that some of these compounds have shown promising results in preclinical testing stages, indicating their potential in the development of new antitumor drugs and other compounds with various biological activities (Iradyan et al., 2009).
Synthesis and Biological Importance of Benzothiazole Derivatives
Benzothiazole (BT) derivatives and their compounds, like 2-(thio)ureabenzothiazoles (TBT and UBT), exhibit a broad spectrum of biological activities. These derivatives play an essential role in medicinal chemistry, with applications ranging from the treatment of rheumatoid arthritis and systemic lupus erythematosus to use as commercial fungicides and herbicides. The chemical reactions involved in preparing these derivatives, along with their potential therapeutic applications and pharmacological activities, demonstrate the significance of these compounds in medicinal chemistry (Rosales-Hernández et al., 2022).
Conversion of Azoles Into Potent CNS Acting Drugs
Benzimidazole, imidazothiazole, and imidazole derivatives, traditionally used in chemotherapy, have exhibited CNS side effects. Given the increasing incidence of challenging new CNS diseases, there's a growing need for synthesizing more potent CNS drugs. The review highlights the potential of these azole derivatives to be modified into potent CNS drugs, exploring their synthesis pathways, CNS properties, and the possibility of enhancing their potency for treating neurological disorders (Saganuwan, 2020).
Applications of Redox Mediators in Treatment of Organic Pollutants
The enzymatic treatment of organic pollutants, especially those that are recalcitrant, has been an area of interest. Redox mediators have been shown to significantly enhance the degradation of these compounds. Enzymes like laccases, lignin peroxidases, manganese peroxidases, and others, in the presence of redox mediators, have been used to degrade a wide range of pollutants in industrial wastewater. This approach not only extends the range of substrates that can be treated but also increases the efficiency of the treatment process, highlighting its potential future role in the remediation of industrial effluents (Husain & Husain, 2007).
Propiedades
IUPAC Name |
3-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-19-10-12-20(13-11-19)17-29-26(33)21-6-5-7-22(16-21)31-15-14-28-27(31)35-18-25(32)30-23-8-3-4-9-24(23)34-2/h3-16H,17-18H2,1-2H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTPTGQHKNVNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2449528.png)
![2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2449530.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2449531.png)
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2449533.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2449537.png)



![N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2449542.png)
![3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide](/img/structure/B2449543.png)


![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2449549.png)